![molecular formula C5H8O B108597 2-Methyl-2,3-dihydrofuran CAS No. 1708-25-4](/img/structure/B108597.png)
2-Methyl-2,3-dihydrofuran
Overview
Description
2-Methyl-2,3-dihydrofuran is a heterocyclic compound . It is one of the simplest enol ethers and is a colorless volatile liquid . It is isomeric with 2,5-dihydrofuran .
Synthesis Analysis
2,3-Dihydrofurans are intermediates in the Feist–Benary synthesis of furans from α- halogen ketones and β- dicarbonyl compounds . The 2,3-dihydrofuran ring can be synthesized by several methods. These routes usually involve cyclization or cycloaddition reactions of carbonyl compounds using metal-containing catalysts .Molecular Structure Analysis
The molecular formula of 2-Methyl-2,3-dihydrofuran is C5H8O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2,3-Dihydrofuran undergoes lithiation upon treatment with butyl lithium. The resulting 2-lithio derivative is a versatile intermediate . It is also used in lanthanide-catalyzed Diels-Alder reactions with 2-pyrones and in Rh (II)-stabilized cycloadditions with vinylcarbenoids .Physical And Chemical Properties Analysis
2-Methyl-2,3-dihydrofuran has a molecular weight of 84.1164 . It is a colorless volatile liquid .Scientific Research Applications
Reactivity and Asymmetric Carbonyl-Ene Reaction :
- The Kishner reduction of 2-furylhydrazone yields 2-methylene-2,3-dihydrofuran, which is highly reactive in the carbonyl-ene reaction. This reactivity is exemplified in its interaction with various aldehydes, notably in the asymmetric carbonyl-ene reaction with decanal using Ti(OCH(CH3)2)4/(S)-BINOL, producing corresponding alcohols with high yield and enantiomeric excess (Miles et al., 2005).
Applications as a Biomass-Derived Solvent :
- 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like furfural or levulinic acid, is recognized for its low miscibility with water, boiling point, and stability. It is used in syntheses involving organometallics, organocatalysis, biotransformations, and processing lignocellulosic materials, with potential applications in pharmaceutical chemistry (Pace et al., 2012).
Synthesis of Substituted Dihydrofurans :
- Substituted dihydrofurans, with a focus on 2-substituted, 2,2-disubstituted 2,3- or 2,5-dihydrofurans, are important molecular building blocks in organic synthesis. Various routes employed for their synthesis are detailed, emphasizing their widespread presence in natural products and biologically active compounds (Kilroy et al., 2005).
Synthesis of Multi-Substituted Dihydrofurans :
- Efficient and regioselective methods for preparing multi-substituted dihydrofurans have been developed, which are valuable intermediates for natural products and pharmaceuticals. A protocol for synthesizing trans-3-aryl-4-carbethoxy-2,3-dihydro-2-fur-2′-oyl-5-methylfurans with high stereoselectivity was achieved (Zhang et al., 2007).
Free Radical Copolymerization :
- The free radical copolymerization of N‐Methylmaleimide and 2,3‐Dihydrofuran, initiated by their radical cations, was studied. This research sheds light on the behavior of 2,3-dihydrofuran radical cations in copolymerization processes at low temperatures (Sonntag et al., 2002).
Multienzymatic Stereoselective Cascade Process :
- A multienzymatic stereoselective cascade process was used in the synthesis of enantiopure 2-methyl-3-substituted tetrahydrofurans, key precursors for biologically active products like drugs, flavors, and agrochemicals. This methodology demonstrates the utility of 2-methyl-3-substituted tetrahydrofurans in the efficient preparation of biologically significant synthons (Brenna et al., 2017).
Safety and Hazards
properties
IUPAC Name |
2-methyl-2,3-dihydrofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-5-3-2-4-6-5/h2,4-5H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWGLRHYWHYHJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455643 | |
Record name | Furan, dihydromethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,3-dihydrofuran | |
CAS RN |
95461-55-5 | |
Record name | Furan, dihydromethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-methyl-2,3-dihydrofuran influence its ability to bind to metal complexes?
A: The presence of both an oxygen atom and a double bond within the ring structure of 2-methyl-2,3-dihydrofuran provides two potential binding sites for transition metal complexes. Research using time-resolved infrared absorption spectroscopy has shown that 2-methyl-2,3-dihydrofuran can bind to metal carbonyl complexes, such as M(CO)5 (where M = Cr, Mo, W), in two distinct ways: through the oxygen atom (η1 binding mode) or through the double bond (η2 binding mode) [].
Q2: What factors influence the preference for η1 vs η2 binding modes in metal complexes with 2-methyl-2,3-dihydrofuran?
A: The preferred binding mode depends on both steric and electronic factors, which are influenced by the specific metal involved []. For example, in tungsten (W) complexes, the kinetics of isomerization from the η1 to the η2 isomer are primarily determined by the proximity of the double bond to the metal center in the η1 starting complex. This suggests a steric influence, where a closer double bond facilitates the transition to the η2 form. Conversely, the overall stability of each isomer (thermodynamics of the η1 ⇄ η2 equilibrium) appears to be governed by electronic factors, which are specific to the metal and its interaction with the binding site. For chromium (Cr) and molybdenum (Mo) complexes, both steric and electronic factors play a significant role in determining the preferred binding mode.
Q3: Can you describe a chemical synthesis where 2-methyl-2,3-dihydrofuran is a key intermediate or product?
A: Research on the synthesis of muscarine analogs describes a reaction pathway where 2-methyl-2,3-dihydrofuran derivatives play a crucial role []. Specifically, the hydrolysis of 5-(3-bromo-2-propynylidene)-4-methyl-1,3-dioxolane yields 5-bromomethyl-2-methyl-2,3-dihydrofuran-3-one as the primary product. This highlights the potential for 2-methyl-2,3-dihydrofuran derivatives to serve as valuable building blocks in organic synthesis, particularly for accessing complex heterocyclic compounds.
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